N(6)-carbamoylmethyladenine
Description
N(6)-Carbamoylmethyladenine is a chemically modified adenine derivative characterized by the addition of a carbamoylmethyl (-NH$2$COCH$2$-) group at the N6 position of the adenine base.
Properties
Molecular Formula |
C7H8N6O |
|---|---|
Molecular Weight |
192.18 g/mol |
IUPAC Name |
2-(7H-purin-6-ylamino)acetamide |
InChI |
InChI=1S/C7H8N6O/c8-4(14)1-9-6-5-7(11-2-10-5)13-3-12-6/h2-3H,1H2,(H2,8,14)(H2,9,10,11,12,13) |
InChI Key |
WIFHSKZDPZUSLN-UHFFFAOYSA-N |
SMILES |
C1=NC2=C(N1)C(=NC=N2)NCC(=O)N |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)NCC(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Chemical Properties
The following table summarizes key differences between N(6)-carbamoylmethyladenine and its analogs:
Key Observations:
Substituent Type: this compound contains a carbamoylmethyl group, which introduces both amide and methylene functionalities. This contrasts with N(6)-carbamoyladenosine, which has a simpler carbamoyl group directly attached to adenine . N6,N6-Dimethyladenosine features methyl groups, enhancing hydrophobicity and steric hindrance compared to carbamoyl derivatives .
Methyl groups, as in N6,N6-dimethyladenosine, primarily alter steric bulk and lipophilicity .
N(6)-Carbamoyladenosine (CAS 50693-06-6):
- Role in RNA Modification : Found in tRNA and rRNA, where it stabilizes tertiary structures or regulates translation .
- Synthesis: Produced enzymatically via carbamoylation of adenosine, with applications in studying post-transcriptional modifications .
N6,N6-Dimethyladenosine (CAS 2620-62-4):
- Safety Profile : OSHA safety data highlight risks of delayed poisoning symptoms, necessitating 48-hour medical observation post-exposure .
- Therapeutic Potential: Investigated for antiviral and anticancer properties due to its ability to disrupt nucleotide metabolism .
This compound:
- The methylene spacer in its substituent may confer flexibility in molecular interactions compared to rigid carbamoyl groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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